molecular formula C26H23FN2O4S B6509806 2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 902278-17-5

2-[3-(3,4-dimethylbenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B6509806
CAS No.: 902278-17-5
M. Wt: 478.5 g/mol
InChI Key: XTMJNJXZQVCZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinolin-4-one core substituted at position 3 with a 3,4-dimethylbenzenesulfonyl group, a methyl group at position 6, and an acetamide side chain linked to a 4-fluorophenyl group. The 3,4-dimethylbenzenesulfonyl moiety enhances lipophilicity and may influence binding interactions through steric and electronic effects. The 4-fluorophenyl acetamide contributes to solubility and bioavailability, as fluorine atoms often improve metabolic stability and membrane permeability . The structural framework aligns with bioactive molecules targeting enzymes or receptors where sulfonyl and acetamide groups play critical roles in molecular recognition.

Properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O4S/c1-16-4-11-23-22(12-16)26(31)24(34(32,33)21-10-5-17(2)18(3)13-21)14-29(23)15-25(30)28-20-8-6-19(27)7-9-20/h4-14H,15H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMJNJXZQVCZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) to highlight structural and functional differences:

Table 1: Structural Comparison

Compound Name R3 (Quinolinone) R6 (Quinolinone) Acetamide Substituent Key Features
Target Compound 3,4-Dimethylbenzenesulfonyl Methyl 4-Fluorophenyl Enhanced lipophilicity; electron-donating methyl groups on sulfonyl
2-[3-(4-Chlorobenzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide 4-Chlorobenzenesulfonyl Ethyl 3-Methylphenyl Electron-withdrawing Cl increases polarity; ethyl adds steric bulk
N-(3,4-Difluorophenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide 4-Methylbenzoyl Fluoro 3,4-Difluorophenyl Benzoyl group may reduce solubility; dual fluorine enhances stability
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide N/A (Pyrazol-4-yl core) N/A 3,4-Dichlorophenyl Dichlorophenyl increases hydrophobicity; pyrazol core alters conformation

Key Observations

Substituent Effects on the Quinolinone Core R3 (Position 3):

  • The target’s 3,4-dimethylbenzenesulfonyl group provides electron-donating methyl substituents, which may stabilize sulfonyl interactions in hydrophobic pockets.
  • R6 (Position 6):
  • The fluoro group in enhances electronegativity, possibly improving metabolic stability.

Acetamide Side Chain Modifications

  • The target’s 4-fluorophenyl group balances lipophilicity and polarity, whereas the 3-methylphenyl in may reduce solubility due to increased hydrophobicity. The 3,4-difluorophenyl in amplifies electron-withdrawing effects, which could influence receptor affinity and oxidative metabolism.

Crystallinity and Conformational Flexibility

  • Structural analogs like demonstrate that halogenated aryl groups (e.g., dichlorophenyl) promote rigid conformations through intramolecular hydrogen bonding and steric effects. The target’s dimethylbenzenesulfonyl group may similarly stabilize specific conformations, as seen in sulfonamide-containing crystals .

Implications for Bioactivity and Drug Design

  • Lipophilicity and Solubility: The target compound’s dimethylbenzenesulfonyl and 4-fluorophenyl groups suggest moderate lipophilicity (clogP ~3.5–4.0), compared to the more polar chlorobenzenesulfonyl analog (clogP ~3.0) and the highly hydrophobic dichlorophenyl derivative (clogP ~4.5) .
  • Binding Interactions: Sulfonyl groups often engage in hydrogen bonding with serine or tyrosine residues in enzymes (e.g., kinases), while fluorophenyl moieties participate in hydrophobic interactions. The ethyl substituent in may hinder binding in sterically constrained active sites.
  • Synthetic Accessibility: The target’s synthesis likely employs carbodiimide-mediated coupling (as in ), with purification challenges due to its moderate solubility in polar aprotic solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.